molecular formula C11H16O2 B042155 Butylhydroxyanisole CAS No. 121-00-6

Butylhydroxyanisole

Cat. No. B042155
CAS RN: 121-00-6
M. Wt: 180.24 g/mol
InChI Key: MRBKEAMVRSLQPH-UHFFFAOYSA-N
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Description

Butylhydroxyanisole (BHA) is a synthetic antioxidant that is commonly used as an additive for the preservation of food . It is a mixture of 2- and 3-tert-butyl-4-methoxyphenols .


Synthesis Analysis

BHA is a synthetic petrochemical that is prepared from 4-methoxyphenol and isobutylene . Its antioxidant properties have led to its widespread use in various industries .


Molecular Structure Analysis

The molecular formula of BHA is C22H32O4 . It consists of a mixture of two isomeric organic compounds, 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole .


Chemical Reactions Analysis

BHA is known for its antioxidant properties, which prevent or delay oxidation reactions and extend the storage life of products . Under different conditions, BHA can produce different metabolites, with tert-butyl hydroquinone (TBHQ) being one of the major products .


Physical And Chemical Properties Analysis

BHA is a waxy solid with a molecular weight of 360.5 g/mol . It is insoluble in water but freely soluble in ethanol, methanol, propylene glycol, fats, and oils .

Scientific Research Applications

Antioxidant in Industrial Applications

2-tert-Butyl-4-methoxyphenol is used as an industrial antioxidant . It helps to prevent oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage the cells of organisms.

Food Additive

This compound is used as a food additive . It acts as a preservative, preventing food spoilage by inhibiting the oxidation of fats and oils, which can extend the shelf life of food .

Preservative in Food Packaging and Animal Feed

It is used as a preservative in food packaging and animal feed . This helps to maintain the nutritional quality and prolong the shelf life of the food and feed.

Ingredient in Cosmetics

2-tert-Butyl-4-methoxyphenol is used in cosmetics . It acts as an antioxidant, helping to prevent spoilage and maintain the quality and safety of the cosmetic product.

Component in Rubber and Petroleum Products

This compound is used in the manufacture of rubber and petroleum products . It helps to prevent the degradation of these materials, thereby enhancing their durability and performance.

Research Tool in Analytical Chemistry

2-tert-Butyl-4-methoxyphenol is used in analytical chemistry . For example, it can be used in the electrochemical determination of butylhydroxyanisole (BHA) using cyclic voltammetry .

Pharmaceutical Reference Standard

3-tert-Butyl-4-hydroxyanisole may be used as a pharmaceutical reference standard for the determination of the analyte in plasma samples using high-resolution capillary gas chromatography-mass spectrometry with selective ion monitoring .

Biological and Toxicological Studies

In biological and toxicological studies, 3-tert-Butyl-4-hydroxyanisole has been found to decrease the mitochondrial membrane potential, inhibit mitochondrial oxidative phosphorylation, induce apoptosis and DNA damage, and suppress cellular proliferation in leukemia cells . It has also been found to induce phase II enzymes, increasing expression of quinone reductase and glutathione-S-transferase .

Mechanism of Action

Target of Action

The primary targets of 2-tert-Butyl-4-methoxyphenol are the Cox2 and Tnfa genes . These genes play a crucial role in inflammation, with Cox2 being involved in the production of prostaglandins (compounds that promote inflammation), and Tnfa encoding the tumor necrosis factor-alpha, a cytokine involved in systemic inflammation .

Mode of Action

2-tert-Butyl-4-methoxyphenol acts as an antioxidant agent, inhibiting the expression of Cox2 and Tnfa genes upon stimulation with Lipopolysaccharide . This inhibition results in a decrease in the production of inflammatory mediators, thereby exerting an anti-inflammatory effect .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation. By inhibiting the expression of Cox2 and Tnfa genes, it interferes with the production of pro-inflammatory cytokines and prostaglandins . This disruption can lead to a decrease in inflammation and potentially alleviate symptoms associated with inflammatory conditions .

Result of Action

The primary result of the action of 2-tert-Butyl-4-methoxyphenol is its anti-inflammatory activity. It inhibits the expression of Cox2 and Tnfa genes, leading to a decrease in the production of inflammatory mediators . This can result in a reduction of inflammation and associated symptoms .

Action Environment

The action of 2-tert-Butyl-4-methoxyphenol can be influenced by various environmental factors. For instance, it has been found to exert a dual pro-oxidant and antioxidant action under certain conditions . Additionally, its stability and efficacy can be affected by factors such as temperature and pH

Safety and Hazards

Several studies have shown that BHA could cause thyroid system damage, metabolic and growth disorders, neurotoxicity, and carcinogenesis . The U.S. National Institutes of Health report that BHA is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals .

Future Directions

Avoiding the toxic effects of BHA to the maximum extent possible is a top priority. Finding safe, non-toxic, and environmentally friendly alternatives to BHA should be the focus of subsequent research .

properties

IUPAC Name

2-tert-butyl-4-methoxyphenol
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InChI

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3
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InChI Key

MRBKEAMVRSLQPH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)O
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Molecular Formula

C11H16O2
Record name BUTYLATED HYDROXYANISOLE
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DSSTOX Substance ID

DTXSID7040788
Record name 2-tert-Butyl-4-methoxyphenol
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Molecular Weight

180.24 g/mol
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Physical Description

Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992), Other Solid, Faintly beige fine plates; [MSDSonline]
Record name BUTYLATED HYDROXYANISOLE
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Record name Phenol, (1,1-dimethylethyl)-4-methoxy-
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Boiling Point

507 to 518 °F at 733 mmHg (NTP, 1992)
Record name BUTYLATED HYDROXYANISOLE
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Flash Point

313 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 65.3 °F (NTP, 1992)
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Mechanism of Action

ADMIN OF 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) TO RODENTS PROTECTS A VARIETY OF TARGET TISSUES AGAINST PRODUCTION OF TUMORS BY WIDE RANGE OF CHEMICAL CARCINOGENS. BHA REDUCES LEVELS OF MUTAGENIC METABOLITES PRODUCED FROM BENZO(A)PYRENE & NUMEROUS THERAPEUTIC AGENTS IN VIVO; IT ELEVATES HEPATIC ACTIVITIES OF MICROSOMAL EPOXIDE HYDRATASE & CYTOSOL GLUTATHIONE S-TRANSFERASE; IT ALTERS ACTIVITIES OF OTHER HEPATIC ENZYMES & AFFECTS LEVELS OF SOME HEPATIC CATALYTIC CONSTITUENTS; & IT INCREASES CONCN OF NONPROTEIN THIOL COMPOUNDS IN LIVER & SEVERAL OTHER TISSUES. /BHA/, EFFECTS OF BUTYLATED HYDROXYANISOLE (BHA) ON ARYL HYDROCARBON HYDROXYLASE (AHH) ACTIVITES IN LIVER, LUNG & SKIN OF RATS & MICE WERE STUDIED TO EXAMINE POSSIBLE MECHANISMS OF ANTICARCINOGENIC ACTIONS. AHH INDUCERS, 3-METHYLCHOLANTHRENE, PHENOBARBITAL &2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN WERE USED. IT WAS OBSERVED THAT 2-TERT-BUTYL-4-HYDROXYANISOLE, 3-TERT-BUTYL-4-HYDROXYANISOLE & BHA COMMERCIAL MIXTURE (85% 3-BHA & 15% 2-BHA) HAD ABOUT THE SAME POTENCY IN INHIBITING MICROSOMAL AHH, ALTHOUGH THE 2-ISOMER APPEARED TO BE SLIGHTLY MORE INHIBITORY. DATA SUGGEST THAT INHIBITORY ACTION OBSERVED IN COMMERCIAL BHA IS DUE TO THE COMBINED ACTION OF BOTH ISOMERS & IS DEPENDENT ON SPECIES OF ANIMAL, TISSUE TYPES & TREATMENT WITH INDUCERS., /Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/
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Impurities

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/
Record name 3-T-BUTYL-4-HYDROXYANISOLE
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CAS RN

25013-16-5, 121-00-6, 921-00-6
Record name BUTYLATED HYDROXYANISOLE
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Melting Point

118 to 131 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

5.0 g of tert-butyl-hydroquinone, 40 cm3 of methanol and 1.0 g of cupric chloride are fed into the autoclave. The autoclave is purged with nitrogen and kept at 105° C. for 2.5 hours. On termination of the reaction, mixture analysis indicates the formation of 4.4 g of tert-butyl-hydroquinone monomethyl ether (BHA) (conversion 100%, selectivity 82%). The two BHA isomers (3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole) are formed in a weight ratio of 99:1.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: BHA functions as an antioxidant by donating hydrogen atoms to free radicals, effectively neutralizing them and interrupting the chain reaction of lipid peroxidation. [] This protective action helps preserve the quality and extend the shelf life of products containing unsaturated fats and oils. []

ANone: The molecular formula of BHA is C11H16O2, and its molecular weight is 180.25 g/mol.

ANone: Yes, BHA has characteristic spectroscopic properties. For example, it absorbs UV light, which can be leveraged for analytical purposes. In one study, researchers utilized a diode array detector set at 290 nm to detect BHA during the validation of a stability-indicating RP-HPLC method. []

ANone: BHA's stability makes it suitable for applications requiring long-term preservation, such as in topical pharmaceutical formulations. In a study investigating the photostability of desonide hair solution, the addition of BHA, alongside other antioxidants, was explored as a potential strategy to enhance the drug's stability under UV light exposure. []

ANone: While primarily known for its antioxidant function, BHA's interaction with certain enzymes has been investigated. For instance, BHA was found to inhibit various mitochondrial enzyme complexes involved in oxidative phosphorylation. [] Further research is needed to explore its potential catalytic role in biological systems.

ANone: While the provided abstracts don't explicitly detail computational studies on BHA, this approach is valuable in antioxidant research. Computational methods could be used to model BHA's interaction with free radicals, predict its antioxidant capacity, and explore structure-activity relationships.

ANone: Combining BHA with other antioxidants can enhance its efficacy and stability in certain applications. For example, a synergistic effect was observed when BHA was used in combination with ascorbic acid in sunflower oil, leading to improved antioxidant activity compared to either compound alone. []

ANone: Yes, encapsulation is one technique to protect BHA and enhance its delivery. For example, researchers successfully encapsulated fish oil with BHA in cellulose-based microspheres, resulting in improved oxidative stability and shelf life of the oil. []

ANone: The use of BHA in food and cosmetics is regulated by various authorities worldwide, including the US Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). These agencies set limits on the allowable concentrations of BHA in different products to ensure consumer safety.

ANone: The provided abstracts primarily focus on BHA's antioxidant properties and applications in food preservation and stabilization. More in-depth research is needed to answer questions related to its pharmacokinetics, pharmacodynamics, potential therapeutic applications, toxicity profile, and environmental impact.

ANone: BHA research spans disciplines like food science, chemistry, and biology. For instance, understanding its interaction with biological systems requires expertise in biochemistry and toxicology. Developing effective delivery systems for BHA draws upon knowledge in material science and nanotechnology. []

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